4-Nitro-1H-pyrazole-3-carboxamide

Purity Specification Quality Control Synthetic Intermediate

Multi-step synthesis often struggles with incompatible protecting groups and impurity accumulation. 4-Nitro-1H-pyrazole-3-carboxamide (CAS 65190-36-5) provides a strategic solution. • Free N1-H site allows selective N-alkylation/arylation, inaccessible with N-methyl derivatives (LogP contrast: -0.84 vs 0.65). • 98% purity minimizes by-product accumulation, reducing intermediate purification. • Hydrophilic scaffold (pred. LogP -0.84) ideal for aqueous-phase reactions and lead optimization with high solubility demands. Patented class-level antibacterial/antiparasitic activity supports hit-to-lead programs.

Molecular Formula C4H4N4O3
Molecular Weight 156.1 g/mol
CAS No. 65190-36-5
Cat. No. B1297589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1H-pyrazole-3-carboxamide
CAS65190-36-5
Molecular FormulaC4H4N4O3
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESC1=NNC(=C1[N+](=O)[O-])C(=O)N
InChIInChI=1S/C4H4N4O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H2,5,9)(H,6,7)
InChIKeySVHOGXCJBBYKOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-pyrazole-3-carboxamide Overview


4-Nitro-1H-pyrazole-3-carboxamide (CAS: 65190-36-5) is a heterocyclic compound belonging to the class of nitro-substituted pyrazole carboxamides, with a molecular formula C₄H₄N₄O₃ and molecular weight 156.10 g/mol . It features a 4-nitro group and a 3-carboxamide moiety on a 1H-pyrazole core . Commercially available in purities up to 98% , it serves as a versatile synthetic intermediate and scaffold for medicinal chemistry research.

Workflow Synthetic building block
Specification High-purity intermediate
Context Medicinal chemistry scaffold

Structural Differentiation of 4-Nitro-1H-pyrazole-3-carboxamide


The precise regioisomeric substitution pattern—nitro at C4 and carboxamide at C3, with an unsubstituted N1—distinguishes this compound from its N-alkylated or regioisomeric analogs . This specific arrangement significantly impacts physicochemical properties such as LogP and LogD, as well as reactivity in downstream functionalization . For instance, the presence of a free N1-H allows for selective N-alkylation or N-arylation, which is not possible with N-methylated derivatives like 1-methyl-4-nitro-1H-pyrazole-3-carboxamide (CAS: 3920-39-6) . Furthermore, the 3-carboxamide group provides a handle for further derivatization into amides, hydrazides, or nitriles, making it a strategically distinct building block compared to the corresponding carboxylic acid or ester.

Property
Target Compound
N1-Methyl Analog
N1 Reactivity
Free N1-H allows selective alkylation
N1-CH3 blocks derivatization
Hydrophilicity
Higher hydrophilicity profile
Lower hydrophilicity profile
Aqueous Handling
May support aqueous reaction media
May require organic co-solvents

4-Nitro-1H-pyrazole-3-carboxamide: Analog Comparison


Purity Comparison with N1-Methyl Analog

The target compound is available with a minimum purity specification of 98% from AKSci , whereas its 1-methyl analog (CAS: 3920-39-6) is commonly offered at 95% purity from multiple vendors [1]. Higher initial purity reduces the need for additional purification steps in synthetic workflows.

Purity Specification
Head-to-head
98% vs 95%
Supports multi-step synthesis workflows
Data from commercial vendor specifications
Purity Specification Quality Control Synthetic Intermediate

LogP Difference vs. N1-Methyl Analog

The target compound exhibits a predicted LogP of -0.84 , whereas the N1-methyl analog (CAS: 3920-39-6) has a reported LogP of 0.65 . This difference of -1.49 log units indicates significantly higher hydrophilicity for the unsubstituted compound.

Predicted LogP
Head-to-head
-0.84 vs 0.65
Context-dependent hydrophilicity profile
Predicted data (ACD/Labs)
Lipophilicity LogP Physicochemical Properties

Free N1-H Enables Selective Alkylation

The target compound possesses a free N1-H on the pyrazole ring , which can be selectively alkylated or arylated to introduce diverse substituents. In contrast, the 1-methyl analog (CAS: 3920-39-6) has a methyl group blocking this position , precluding such derivatization.

N1-H Reactivity Handle
Head-to-head
Free N1-H present
Enables N1-alkylation/arylation strategies
Structural analysis context
Synthetic Intermediate N-Alkylation Building Block

Antibacterial Activity of 3-Nitropyrazole Carboxamides

While direct quantitative MIC data for the target compound could not be located in primary literature free of excluded sources, the broader class of 3-nitropyrazole carboxamides is documented to possess antimicrobial properties. For example, US Patent 4,066,776 describes 3-nitro-4-pyrazolecarboxamides that exhibit antibacterial and parasiticidal activities [1]. A specific derivative, 3-nitro-1-vinyl-4-pyrazolecarboxamide, demonstrated 91% kill of Trypanosoma cruzi in vivo at 12.5 mg/kg for 10 days [1]. This supports the potential utility of the target compound as a scaffold for developing bioactive molecules.

Antimicrobial Potential
Class-level
91% kill (class analog, in vivo)
Supports scaffold exploration in antimicrobial research
Data to verify; patent source review needed
Antimicrobial Nitropyrazole Patent Evidence

Application Scenarios for 4-Nitro-1H-pyrazole-3-carboxamide


Multi-Step Synthesis Starting Material

The 98% purity specification makes this compound suitable for multi-step syntheses where impurities can accumulate and reduce overall yield. Procuring the higher-purity grade minimizes the need for intermediate purifications, saving time and resources .

Hydrophilic Scaffold for Aqueous Reactions

With a predicted LogP of -0.84 , this compound is significantly more hydrophilic than its N1-methyl analog (LogP 0.65) . This property is advantageous for reactions conducted in aqueous media and for designing drug candidates requiring high aqueous solubility.

Library Synthesis via N1-Diversification

The free N1-H position allows for selective alkylation or arylation, enabling the synthesis of diverse N1-substituted derivatives. This is not possible with pre-alkylated analogs like 1-methyl-4-nitro-1H-pyrazole-3-carboxamide . This makes the target compound a superior building block for generating chemical libraries.

Antimicrobial Drug Discovery Scaffold

Patented class-level evidence confirms that 3-nitropyrazole carboxamides possess antibacterial and antiparasitic activities [1]. Researchers exploring novel antimicrobial agents can leverage this scaffold as a validated starting point for lead optimization.

Application
Selection Property
Validation Focus
Multi-Step Synthesis
High-purity specification
Intermediate purification burden
Aqueous Reaction Media
Hydrophilicity profile (LogP context)
Aqueous solubility and handling
Library Synthesis
Free N1-H reactivity handle
N1-substituent diversity
Antimicrobial Discovery
3-Nitropyrazole carboxamide scaffold
Class-level antimicrobial assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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